molecular formula C20H24N2O5 B2452718 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide CAS No. 2034492-99-2

2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide

Cat. No.: B2452718
CAS No.: 2034492-99-2
M. Wt: 372.421
InChI Key: GQWJOOORLBOCOR-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide is a synthetic small molecule designed for oncology research, incorporating key structural motifs associated with bioactive compounds. Its molecular architecture features a 3,4,5-trimethoxyphenyl group, a privileged scaffold in medicinal chemistry that is frequently found in potent antitubulin agents such as Combretastatin A-4 (CA-4) and its analogs . These compounds typically act by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in proliferating cells . The integration of an isonicotinamide linker further enhances the potential of this compound for molecular design, offering a versatile platform for structure-activity relationship (SAR) studies . Primary research applications for this compound are focused within cancer biology, where it may be investigated as a potential candidate for targeting the colchicine binding site on tubulin. The structural combination present in this molecule suggests it may be of significant value in exploring new avenues for anti-angiogenic and vascular-disrupting therapies, which are crucial in oncology drug development . Researchers can utilize this compound as a chemical tool to probe cytoskeletal mechanisms or as a lead structure for the rational design and synthesis of novel chemotherapeutic agents with potentially improved efficacy and pharmacokinetic properties.

Properties

IUPAC Name

2-cyclopentyloxy-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-24-16-11-14(12-17(25-2)19(16)26-3)22-20(23)13-8-9-21-18(10-13)27-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWJOOORLBOCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide typically involves multiple steps:

    Formation of the Cyclopentyloxy Intermediate: The cyclopentyloxy group can be introduced through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride. This intermediate is then reacted with sodium methoxide to yield cyclopentyloxy methanol.

    Synthesis of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized by methylation of 3,4,5-trihydroxybenzaldehyde using dimethyl sulfate in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling the cyclopentyloxy intermediate with the trimethoxyphenyl intermediate in the presence of isonicotinic acid chloride and a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or other substituents on the aromatic ring.

Scientific Research Applications

2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-trimethoxyphenylacetic acid
  • Tris(2,4,6-trimethoxyphenyl)phosphine
  • 3,4,5-trimethoxyphenyl isocyanate

Uniqueness

2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide is unique due to the presence of both the cyclopentyloxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specificity, and efficacy in its applications.

Biological Activity

2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide is a synthetic compound belonging to the isonicotinamide class, characterized by a cyclopentyloxy group and a trimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure

  • IUPAC Name : 2-cyclopentyloxy-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide
  • Molecular Formula : C20H24N2O5
  • InChI : InChI=1S/C20H24N2O5/c1-24-16-11-14(12-17(25-2)19(16)26-3)22-20(23)13-8-9-21-18(10-13)27-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,22,23)

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It has been observed to modulate enzyme activity and influence cellular processes such as proliferation and apoptosis. Notably, it may inhibit enzymes involved in cancer cell growth and proliferation.

Pharmacological Properties

Research indicates that this compound exhibits anti-cancer properties by inhibiting specific molecular targets associated with cancer progression. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, potentially leading to increased efficacy compared to other isonicotinamide derivatives.

In Vitro Studies

In vitro studies have demonstrated that derivatives of isonicotinamide can effectively inhibit xanthine oxidase, an enzyme linked to hyperuricemia. For instance, a related compound showed an IC50 value of 0.3 μM against xanthine oxidase, indicating significant inhibitory potency . This suggests that this compound may share similar inhibitory characteristics.

Case Studies

  • Anti-Cancer Activity : A study evaluated the anti-cancer effects of isonicotinamide derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
  • Xanthine Oxidase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of isonicotinamides. The findings revealed that modifications to the phenyl moiety could enhance inhibitory activity against xanthine oxidase, suggesting potential therapeutic applications for conditions like gout .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Notes
This compoundPotential anti-cancerTBDUnique structure with cyclopentyloxy group
N-(4-alkoxy-3-cyanophenyl)isonicotinamideXanthine oxidase inhibitor0.3More potent than allopurinol
3,4,5-trimethoxyphenylacetic acidAnti-inflammatoryTBDRelated compound with similar moieties

Q & A

Q. What are the established synthetic routes for 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide?

The compound is synthesized via multi-step reactions involving nitrone intermediates and cycloaddition protocols. Key steps include coupling the cyclopentyloxy group to the isonicotinamide core, followed by functionalization of the 3,4,5-trimethoxyphenyl moiety. Reaction conditions such as temperature (0°C to reflux), solvent polarity (e.g., DMF or THF), and catalytic systems (e.g., palladium for cross-couplings) are critical for yield optimization. Precursor preparation for analogous structures often employs nitroalkenes and nitrones under controlled stoichiometry .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is indispensable for verifying substituent positions and detecting regioisomers. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity and identifies byproducts. For crystalline derivatives, X-ray diffraction provides unambiguous structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified cyclopentyloxy groups?

Yield optimization requires systematic screening of steric and electronic parameters. For example, electron-withdrawing substituents on the cyclopentyl ring may necessitate stronger bases (e.g., K₂CO₃ instead of NaHCO₃) to prevent premature deprotonation. Solvent selection (e.g., dichloromethane for improved intermediate solubility) and kinetic monitoring via in-situ IR or HPLC can identify rate-limiting steps, enabling targeted adjustments (e.g., prolonged reaction times at 40°C) .

Q. How should conflicting biological activity data across studies be resolved?

Contradictory results demand validation of assay conditions and compound stability. Steps include:

  • Batch consistency checks via HPLC and NMR .
  • Replication across orthogonal assays (e.g., surface plasmon resonance vs. cellular functional assays).
  • Structural modifications guided by structure-activity relationship (SAR) models to isolate pharmacophoric contributions (e.g., methoxy group replacements) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex systems?

Integrate chemoproteomics (e.g., affinity chromatography with immobilized analogs) to identify binding targets . Combine with transcriptomic profiling (RNA-seq) to map downstream pathways. Validate findings using CRISPR-Cas9 knockout models and molecular dynamics simulations to predict binding modes with targets like kinases or GPCRs .

Q. What methodological frameworks support robust SAR studies on this compound?

Prioritize structural variations (e.g., isosteric substitutions of the cyclopentyl ring) based on computational docking predictions. Employ quantitative SAR (QSAR) models incorporating descriptors like logP and polar surface area. Standardize biological assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. How can researchers address solubility challenges in in vitro assays?

Use co-solvents (e.g., DMSO ≤ 0.1% v/v) to maintain compound stability while avoiding cellular toxicity. For hydrophobic derivatives, formulate with cyclodextrins or lipid-based nanoparticles. Validate solubility via dynamic light scattering (DLS) and confirm activity in parallel assays with solubility-matched controls .

Methodological Considerations

  • Experimental Design : Link synthesis and bioactivity studies to theoretical frameworks (e.g., frontier molecular orbital theory for cycloaddition reactions) to guide hypothesis testing .
  • Data Contradiction Analysis : Apply multi-variate statistical tools (e.g., principal component analysis) to disentangle confounding variables in biological datasets .
  • Structural Analysis : Use density functional theory (DFT) calculations to predict electronic effects of substituents on reactivity and binding affinity .

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